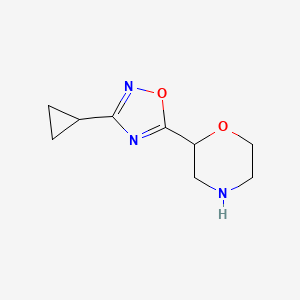![molecular formula C10H21N3O B13201535 1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
1-[(Azepan-3-yl)methyl]-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Azepan-3-yl)methyl]-3-ethylurea is a chemical compound with the molecular formula C10H21N3O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azepan-3-yl)methyl]-3-ethylurea typically involves the reaction of azepane derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-azepanemethanol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
1-[(Azepan-3-yl)methyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted azepane derivatives with various functional groups.
科学研究应用
1-[(Azepan-3-yl)methyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[(Azepan-3-yl)methyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The urea moiety can also participate in hydrogen bonding, further enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
1-[(Azepan-1-yl)methyl]-3-ethylurea: Similar structure but with a different position of the azepane ring attachment.
2-(Azepan-1-yl)ethyl methacrylate: Contains an azepane ring but with a methacrylate group instead of a urea moiety.
N-methylazepan-3-yl)-3-(1-naphthoyl)indole: A compound with an azepane ring and an indole moiety.
Uniqueness
1-[(Azepan-3-yl)methyl]-3-ethylurea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the azepane ring and the urea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
1-(azepan-3-ylmethyl)-3-ethylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-12-10(14)13-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H2,12,13,14) |
InChI 键 |
JVAWTNOIFWCRLM-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NCC1CCCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


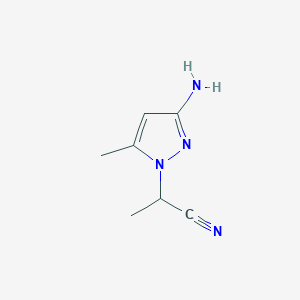
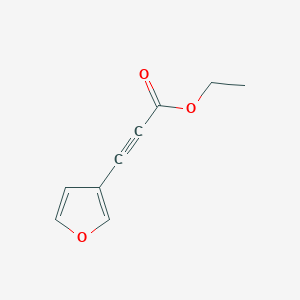
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)


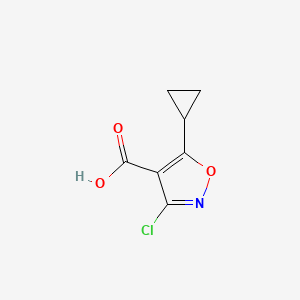
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
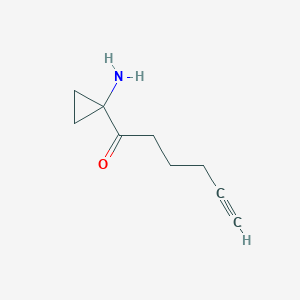

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)
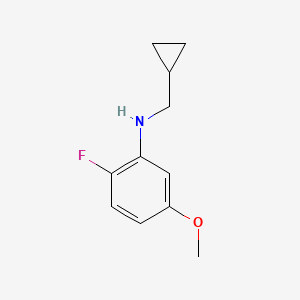
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
